
3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” is a synthetic organic compound that features an oxazolidine ring, an amino group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: This step might involve the use of amination reactions, such as reductive amination, where an amine is introduced to a carbonyl compound in the presence of a reducing agent.
Ketone Formation: The final step could involve oxidation reactions to introduce the ketone functional group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ketone.
Reduction: Reduction reactions can convert the ketone to an alcohol or the oxazolidine ring to a more saturated structure.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted amines or amides.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system or chemical reaction .
相似化合物的比较
Similar Compounds
3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an additional amino group.
Uniqueness
The presence of both an oxazolidine ring and a ketone functional group in “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
3-amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,5-11)8(13)12-7-14-6-10(12,3)4/h5-7,11H2,1-4H3 |
InChI 键 |
DGPKMEFUROFDNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCN1C(=O)C(C)(C)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




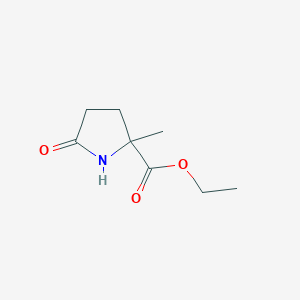

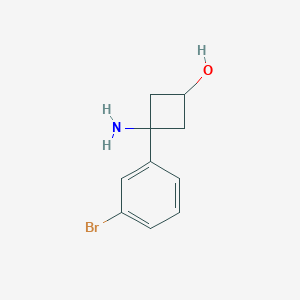
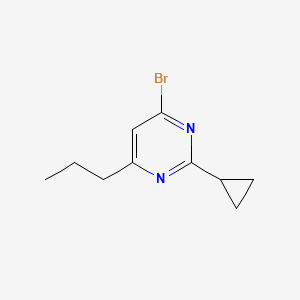
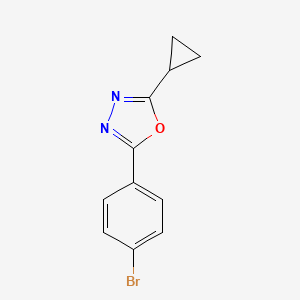
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)

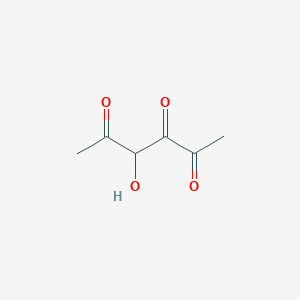
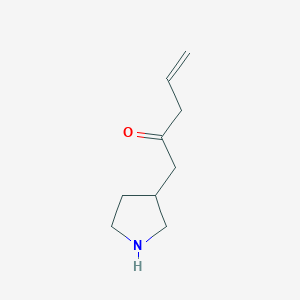
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)
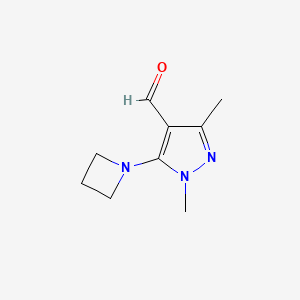
![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
